

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B1343229

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Abstract

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, bearing the CAS Number 304693-64-9, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a pyrimidine core and a trifluoromethyl group, impart unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to potent inhibitors of the NF- κ B and AP-1 signaling pathways, key regulators of the inflammatory response. Detailed experimental protocols and pathway diagrams are included to facilitate further research and development.

Chemical and Physical Properties

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a stable compound under standard conditions. The trifluoromethyl group significantly influences its chemical properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	304693-64-9	[General chemical suppliers]
Molecular Formula	C ₈ H ₇ F ₃ N ₂ O ₂	[1]
Molecular Weight	220.15 g/mol	[1]
Boiling Point	194.365 °C at 760 mmHg	[2]
Density	1.344 g/cm ³	[2]
Flash Point	71.349 °C	[2]
Predicted ¹³ C-NMR (CDCl ₃) δ	162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4	[2]

Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** can be achieved through various synthetic routes. A common and effective method involves the dechlorination of a chlorinated precursor.

Synthesis from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

A plausible synthetic route involves the reduction of the chloro-substituent from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. While a specific detailed protocol for this exact transformation is not readily available in the searched literature, a general procedure for such a reaction is provided below.

Reaction Scheme:

General Experimental Protocol:

- **Reaction Setup:** To a solution of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a palladium catalyst, for example, 10% palladium on activated carbon.

- **Reaction Conditions:** The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel to afford the desired **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate**.

Applications in Drug Discovery: A Precursor to NF- κ B and AP-1 Inhibitors

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of molecules designed to modulate critical signaling pathways in human diseases. A significant application is its use in the preparation of inhibitors of the Nuclear Factor-kappa B (NF- κ B) and Activator Protein-1 (AP-1) transcription factors. These pathways are central to the inflammatory response and are implicated in a wide range of diseases, including cancer, autoimmune disorders, and chronic inflammation.

Synthesis of Ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate

This derivative has been synthesized and evaluated for its inhibitory activity against AP-1 and NF- κ B mediated gene expression.

Experimental Protocol for Synthesis:

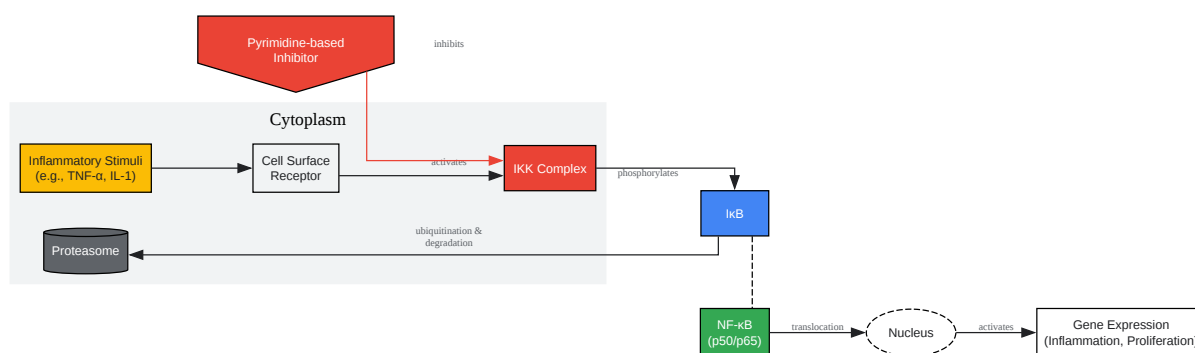
While a detailed, step-by-step protocol for this specific synthesis is not available in the provided search results, the general synthetic strategy would involve the nucleophilic substitution of a suitable leaving group on the pyrimidine ring of an **Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate** derivative with 3-amino-4-methyl-1H-pyrrole-2,5-dione.

Signaling Pathways and Mechanism of Action

The inhibition of NF- κ B and AP-1 signaling pathways is a promising strategy for the development of novel anti-inflammatory and anti-cancer drugs.

The NF- κ B Signaling Pathway

The NF- κ B pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B. This allows NF- κ B to translocate to the nucleus and activate the transcription of target genes.



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Caption: The Canonical NF- κ B Signaling Pathway.

The AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. It is activated by a variety of stimuli, including growth factors, cytokines, and

cellular stress. The activation of AP-1 is primarily regulated by the mitogen-activated protein kinase (MAPK) cascades. Once activated, AP-1 binds to specific DNA sequences and regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.



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Caption: The AP-1 Signaling Pathway.

Conclusion

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile and valuable building block for the synthesis of biologically active molecules. Its utility as a precursor for potent inhibitors of the NF-κB and AP-1 signaling pathways highlights its potential in the development of novel therapeutics for a range of diseases. The information and protocols provided in this guide are intended to support further research into the synthesis and applications of this promising compound.

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References

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